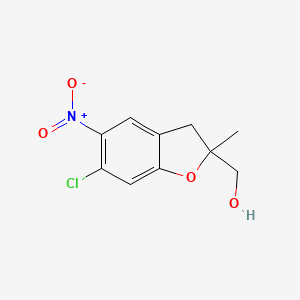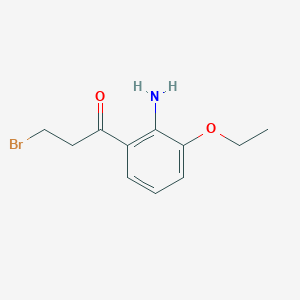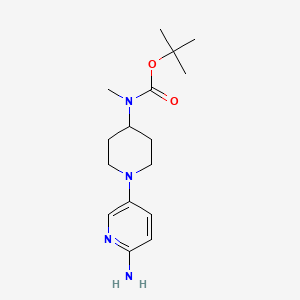![molecular formula C21H15N5O6 B14063662 Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]- CAS No. 126192-88-9](/img/structure/B14063662.png)
Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is a complex organic compound characterized by the presence of multiple nitrophenyl groups attached to a methanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- typically involves the reaction of methanediamine with 2-nitrobenzaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the aldehyde groups of 2-nitrobenzaldehyde react with the amine groups of methanediamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as dyes, pigments, and coatings.
Mécanisme D'action
The mechanism of action of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanediamine: The simplest diamine with the chemical formula CH2(NH2)2.
N-methyl-1-(2-nitrophenyl)methanediamine: A related compound with a single nitrophenyl group.
Ethylenediamine: A diamine with two ethylene groups, commonly used in the synthesis of chelating agents.
Uniqueness
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is unique due to the presence of multiple nitrophenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
126192-88-9 |
|---|---|
Formule moléculaire |
C21H15N5O6 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)-N-[(2-nitrophenyl)-[(2-nitrophenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C21H15N5O6/c27-24(28)18-10-4-1-7-15(18)13-22-21(17-9-3-6-12-20(17)26(31)32)23-14-16-8-2-5-11-19(16)25(29)30/h1-14,21H |
Clé InChI |
UFKZLUSJYMJIFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC(C2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)


![(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
